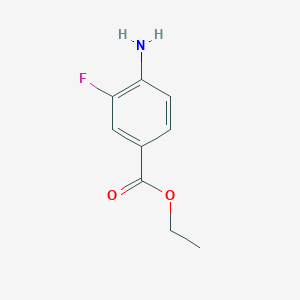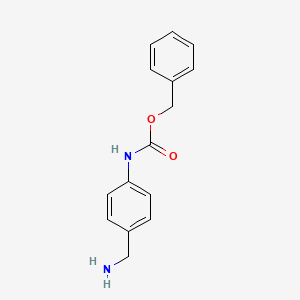
Benzyl (4-(aminomethyl)phenyl)carbamate
Vue d'ensemble
Description
Benzyl (4-(aminomethyl)phenyl)carbamate, also known as BAMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAMC is a carbamate derivative of benzylamine, and it has been found to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Benzyl carbamates, including Benzyl (4-(aminomethyl)phenyl)carbamate, have been explored for their hydro-lipophilic properties and potential anticholinesterase and anti-inflammatory activities. A study by Jankech et al. (2020) focused on a series of fluorinated benzyl carbamates and investigated their lipophilicity, which is crucial for biological activity. The research revealed insights into the relationships between chemical structure and lipophilicity of these compounds (Jankech et al., 2020).
Application in Novel Compound Synthesis
- Dai and Chen (1997) reported the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives. They utilized benzyl carbamate in reactions with aromatic aldehyde and dichlorophenylphosphine, demonstrating the compound's utility in creating novel chemical structures (Dai & Chen, 1997).
Enzyme Inhibition Studies
- A study by Kos et al. (2021) explored the synthesis of various benzyl carbamates for potential inhibitory effects on acetyl- and butyrylcholinesterase. This research provides insights into the enzyme inhibitory properties and selectivity indices of these compounds, demonstrating their relevance in biological systems (Kos et al., 2021).
Medicinal Chemistry
- Benzyl carbamates have been utilized in the synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, which show potential for biological or synthetic utility. Mangelinckx et al. (2010) demonstrated their use in creating 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones, highlighting their importance in the field of medicinal chemistry (Mangelinckx et al., 2010).
Prodrug Development
- Thomsen and Bundgaard (1993) investigated phenyl carbamate esters, including benzyl carbamates, as prodrug forms for protecting phenolic drugs against first-pass metabolism. Their research indicates the potential of benzyl carbamates in prodrug development, particularly for enhancing the stability and bioavailability of certain drugs (Thomsen & Bundgaard, 1993).
Propriétés
IUPAC Name |
benzyl N-[4-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUWRGVSASGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620239 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(aminomethyl)phenyl)carbamate | |
CAS RN |
443331-14-4 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



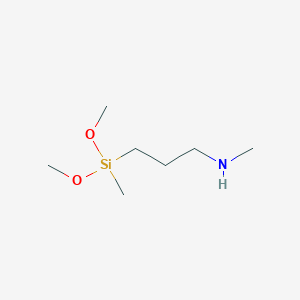

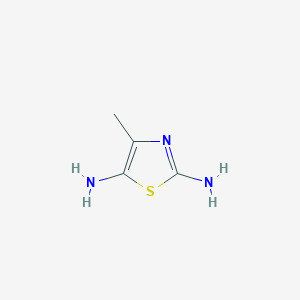

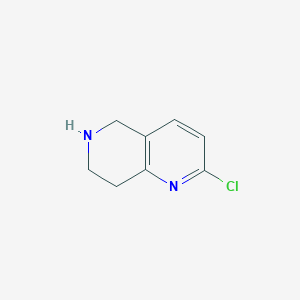

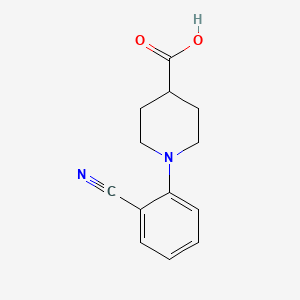
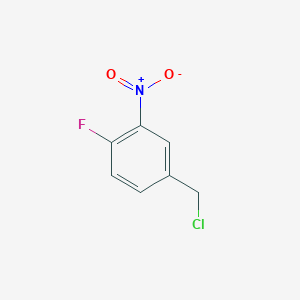
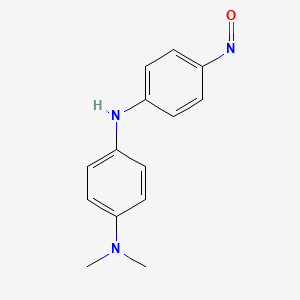
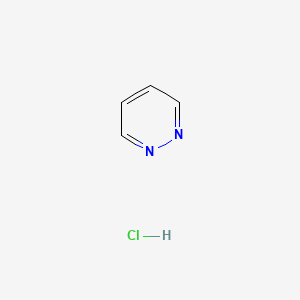
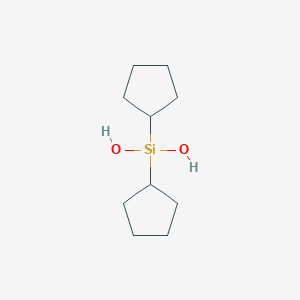

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
